![molecular formula C17H11F3N6 B2500461 7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226433-08-4](/img/structure/B2500461.png)

7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

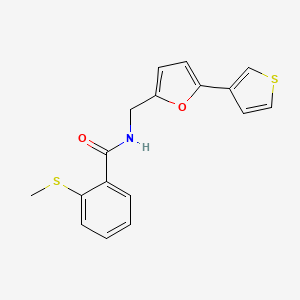

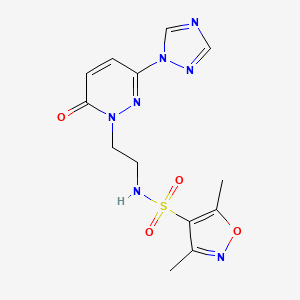

The compound “7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” is a complex organic molecule. It contains a pyrazolo[3,4-d][1,2,3]triazin-4-amine core, which is a bicyclic structure containing nitrogen atoms. This core is substituted with a phenyl group at the 7-position and a 4-(trifluoromethyl)phenyl group at the nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d][1,2,3]triazin-4-amine core and the subsequent attachment of the phenyl and 4-(trifluoromethyl)phenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups) and the heterocyclic pyrazolo[3,4-d][1,2,3]triazin-4-amine core. The trifluoromethyl group would introduce a degree of electron-withdrawing character .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich nitrogen atoms in the pyrazolo[3,4-d][1,2,3]triazin-4-amine core and the electron-withdrawing trifluoromethyl group. These could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a trifluoromethyl group could impact its solubility, stability, and reactivity .Scientific Research Applications

FDA-Approved Trifluoromethyl Group-Containing Drugs

The trifluoromethyl group is a common feature in many FDA-approved drugs . The unique properties of the trifluoromethyl group can enhance the pharmacological activities of these drugs . Therefore, it’s possible that “7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” could be used in the development of new pharmaceuticals.

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which could potentially include “7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine”, are used in the agrochemical industry . These compounds are used to protect crops from pests .

Anti-Tumor and Anti-Inflammatory Activities

Some studies have found that certain derivatives have anti-tumor and anti-inflammatory activities . This suggests that “7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” could potentially be used in the treatment of cancer and inflammatory diseases .

Electrochemical Oxidation

Thiophene derivatives with a –PhCF3 group, which could potentially include “7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine”, can be deposited on the electrode surface by means of in situ electrochemical oxidation . This process is a promising alternative for molecularly imprinted polymers .

Anticancer Evaluation

In 2011, Song et al. reported the synthesis and anticancer evaluation of novel fluorinated pyrazolo pyrimidine with a 1,3,4-thiadiazole heterocyclic ring . This suggests that “7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” could potentially be used in the development of new anticancer drugs .

Potential Retinoic Acid (RA)-Metabolizing Enzymes Inhibitors

Existing studies have used 3,4-dihydronaphthalen-1 (2 H)-one (DHN) derivatives with anti-tumor and anti-inflammatory activities as novel allergic and inflammatory responses modifiers . These compounds are also potential retinoic acid (RA)-metabolizing enzymes inhibitors to treat skin diseases and cancer .

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]triazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N6/c18-17(19,20)11-6-8-12(9-7-11)22-15-14-10-21-26(16(14)24-25-23-15)13-4-2-1-3-5-13/h1-10H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKHZEVSVAIALE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)

![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)

![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)

![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)

![2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2500385.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)

![(5Z)-5-benzylidene-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2500398.png)